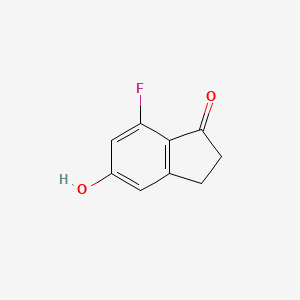

7-Fluoro-5-hydroxy-2,3-dihydro-1H-inden-1-one

Description

Properties

IUPAC Name |

7-fluoro-5-hydroxy-2,3-dihydroinden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO2/c10-7-4-6(11)3-5-1-2-8(12)9(5)7/h3-4,11H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUICGIHUMFRMFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=C(C=C2F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 7-Fluoro-5-hydroxy-2,3-dihydro-1H-inden-1-one involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Fluorination: Introduction of the fluorine atom at the desired position on the aromatic ring.

Hydroxylation: Introduction of the hydroxyl group at the 5th position.

Cyclization: Formation of the indanone ring structure through intramolecular cyclization reactions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

7-Fluoro-5-hydroxy-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group in the indanone ring can be reduced to form alcohols.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of thiadiazole derivatives, including 4-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide, as anticancer agents. Research indicates that compounds with thiadiazole moieties exhibit antiproliferative effects against various cancer cell lines. For instance:

- Synthesis and Testing : A study synthesized several thiadiazole derivatives and evaluated their antiproliferative effects on human cancer cell lines. The results demonstrated that these compounds could inhibit cell growth effectively, suggesting their potential as anticancer drugs .

- Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of specific signaling pathways. This apoptotic effect was linked to the structural features of the thiadiazole ring .

Other Biological Activities

Beyond anticancer properties, compounds similar to 4-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide have been investigated for their antimicrobial and anti-inflammatory activities. The presence of the thiadiazole ring often contributes to these biological effects by interacting with various biological targets.

Pharmaceutical Development

The compound's unique structure makes it a valuable candidate in drug discovery programs aimed at developing new therapeutic agents. Its ability to modulate biological pathways can lead to the design of drugs targeting specific diseases.

Cosmetic Formulations

Thiadiazole derivatives are also explored in cosmetic formulations due to their potential skin benefits. The compound may be incorporated into creams and lotions for its antioxidant properties, contributing to skin health and protection against oxidative stress .

Case Studies

Mechanism of Action

The mechanism of action of 7-Fluoro-5-hydroxy-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl and fluorine groups play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways and exerting its effects .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogs differ in substituent type, position, and electronic properties. Below is a comparative analysis:

Notes:

- Fluorine vs. Chlorine : Fluorine’s electronegativity and small atomic radius improve metabolic stability compared to chlorine, which may enhance steric hindrance .

- Hydroxyl Positioning: 5-OH in the target compound vs.

- Benzylidene Modifications: Derivatives like DDI and 1a exhibit extended conjugation, enhancing interactions with enzymes (e.g., Topoisomerase II) or receptors (e.g., adenosine) .

Anticancer Activity

- DDI : Inhibits Topoisomerase IIα, a critical target in cancer therapy. Its dibromo and hydroxy groups contribute to DNA intercalation .

- 5-Chloro-6-methoxy derivative: Targets EGFR tyrosine kinase, with IC50 values in nanomolar ranges .

- Target Compound : Fluoro and hydroxy groups may confer selectivity for oxidative stress-related targets, though direct data are lacking.

Enzyme Inhibition

- Tyrosinase : Chalcone-like derivatives (e.g., Cmpd 1) show IC50 values of 8.2–12.3 μM, outperforming kojic acid (27.5 μM). The hydroxyl group is critical for competitive inhibition .

- Target Compound : The 5-OH group may similarly enhance tyrosinase binding, but fluorine’s electron-withdrawing effect could modulate activity.

Antidepressant Activity

- Compound 1a: Acts via adenosine receptor antagonism, altering amino acid and lipid metabolism .

- Target Compound : Fluorine’s impact on blood-brain barrier penetration could enhance CNS activity, but receptor specificity remains unstudied.

Antimicrobial and Allelopathic Effects

Biological Activity

7-Fluoro-5-hydroxy-2,3-dihydro-1H-inden-1-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

| Property | Value |

|---|---|

| CAS No. | 148320-16-5 |

| Molecular Formula | C10H9F O2 |

| Molecular Weight | 182.17 g/mol |

| IUPAC Name | This compound |

| Solubility | Not available |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The compound's mechanism appears to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.

Anticancer Effects

The compound has also been investigated for its anticancer potential. Studies demonstrate that it can induce apoptosis in cancer cells through the activation of intrinsic pathways. For instance, cell viability assays reveal that at specific concentrations, the compound significantly reduces the proliferation of human cancer cell lines such as HeLa and MCF-7 .

Case Study: Induction of Apoptosis

A notable study evaluated the effect of this compound on HeLa cells. The results indicated:

- IC50 Value : 25 µM after 48 hours of exposure.

- Mechanism : Increased levels of reactive oxygen species (ROS) leading to mitochondrial dysfunction.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in metabolic processes.

- Receptor Modulation : It has been shown to modulate G-protein coupled receptors (GPCRs), potentially influencing signaling pathways related to inflammation and cell growth .

- DNA Interaction : Preliminary studies suggest that the compound may intercalate with DNA, disrupting replication and transcription processes.

Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Effect | Reference |

|---|---|---|---|

| Antimicrobial | E. coli | Inhibition of growth | |

| Anticancer | HeLa | Induction of apoptosis | |

| Enzyme Inhibition | MAO-B | Competitive inhibition |

Future Directions

The promising biological activities of this compound warrant further investigation into its potential therapeutic applications. Ongoing research should focus on:

- In Vivo Studies : Evaluating efficacy and safety in animal models.

- Mechanistic Studies : Elucidating detailed pathways affected by the compound.

- Formulation Development : Exploring delivery methods for enhanced bioavailability.

Q & A

Q. What are the common synthetic routes for 7-Fluoro-5-hydroxy-2,3-dihydro-1H-inden-1-one, and how are regioselectivity challenges addressed?

Synthesis typically involves Friedel-Crafts acylation or halogenation of indanone precursors. Fluorination at the 7-position often employs electrophilic fluorinating agents (e.g., Selectfluor®) under controlled conditions to avoid overhalogenation. Hydroxylation at the 5-position may use directed ortho-metalation or catalytic hydroxylation protocols. For regioselectivity, steric and electronic directing groups (e.g., methoxy) are temporarily introduced and later removed .

Q. What analytical techniques are critical for structural confirmation of this compound?

Key methods include:

- NMR Spectroscopy : NMR confirms fluorine placement; NMR identifies dihydro-indenone ring protons (δ 2.5–3.5 ppm for CH groups).

- X-ray Crystallography : SHELXL software refines crystal structures to resolve stereochemical ambiguities (e.g., hydroxyl group orientation) .

- Mass Spectrometry : High-resolution MS validates molecular formula (CHFO) and isotopic patterns.

Q. How is preliminary biological activity screening conducted for this compound?

Initial assays focus on:

- Receptor binding : Radioligand displacement (e.g., dopamine D2-like receptors, using porcine striatal membranes as in ).

- Enzyme inhibition : Kinase or hydroxylase assays (e.g., B-Raf inhibition via phosphorylated MEK1 quantification ).

- Cellular viability : MTT assays in cancer or microbial models to assess cytotoxicity.

Advanced Research Questions

Q. How can contradictory data in receptor affinity studies be resolved?

Example: In dopamine receptor studies, conflicting D2-like affinity results may arise from substituent stereochemistry or assay conditions (e.g., membrane preparation differences). Resolution strategies:

Q. What structural modifications enhance target specificity in kinase inhibition?

SAR studies for indenone derivatives reveal:

Q. How is pharmacokinetic/pharmacodynamic (PK/PD) modeling applied to optimize dosing?

- Indirect response models link plasma concentrations (e.g., GDC-0879) to tumor growth inhibition via pMEK1 suppression. For 7-Fluoro-5-hydroxy derivatives, a Hill coefficient >8 suggests steep efficacy thresholds (e.g., >60% pMEK1 inhibition required for tumor stasis) .

- Allometric scaling from rodent to human PK parameters adjusts for metabolic clearance differences.

Q. What computational tools predict interactions with nuclear receptors (e.g., RORγt)?

Q. How are synergistic effects with combination therapies evaluated?

- Isobologram analysis quantifies synergy in cell lines (e.g., A375 melanoma).

- Transcriptomic profiling (RNA-seq) identifies pathways co-regulated with indenone derivatives (e.g., IL-17A suppression in autoimmune models ).

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.